molecular formula C15H12N4S2 B12570813 (E)-1-[(2-Phenylhydrazinylidene)(thiophen-3-yl)methyl]-2-(thiophen-2-yl)diazene CAS No. 606930-23-8

(E)-1-[(2-Phenylhydrazinylidene)(thiophen-3-yl)methyl]-2-(thiophen-2-yl)diazene

Cat. No.: B12570813
CAS No.: 606930-23-8
M. Wt: 312.4 g/mol
InChI Key: RDTZEGMVLOBCPX-UHFFFAOYSA-N
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Description

(E)-1-[(2-Phenylhydrazinylidene)(thiophen-3-yl)methyl]-2-(thiophen-2-yl)diazene is an organic compound that features a complex structure with both phenylhydrazinylidene and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[(2-Phenylhydrazinylidene)(thiophen-3-yl)methyl]-2-(thiophen-2-yl)diazene typically involves the condensation of 2-phenylhydrazine with a thiophene derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[(2-Phenylhydrazinylidene)(thiophen-3-yl)methyl]-2-(thiophen-2-yl)diazene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

(E)-1-[(2-Phenylhydrazinylidene)(thiophen-3-yl)methyl]-2-(thiophen-2-yl)diazene has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of (E)-1-[(2-Phenylhydrazinylidene)(thiophen-3-yl)methyl]-2-(thiophen-2-yl)diazene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. Detailed studies are conducted to elucidate the exact molecular targets and pathways involved.

Properties

CAS No.

606930-23-8

Molecular Formula

C15H12N4S2

Molecular Weight

312.4 g/mol

IUPAC Name

N'-anilino-N-thiophen-2-yliminothiophene-3-carboximidamide

InChI

InChI=1S/C15H12N4S2/c1-2-5-13(6-3-1)16-18-15(12-8-10-20-11-12)19-17-14-7-4-9-21-14/h1-11,16H

InChI Key

RDTZEGMVLOBCPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NN=C(C2=CSC=C2)N=NC3=CC=CS3

Origin of Product

United States

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